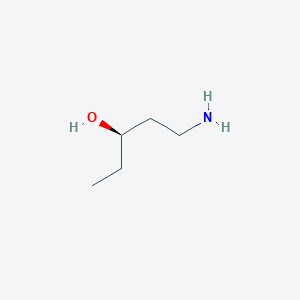

(R)-1-Aminopentan-3-ol

描述

Significance of Chiral Amino Alcohols as Versatile Building Blocks

Chiral amino alcohols are organic compounds containing both an amine and an alcohol functional group, with at least one stereocenter. This unique combination of functionalities makes them exceptionally versatile building blocks in organic synthesis. acs.orgresearchgate.net Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their importance. researchgate.netwestlake.edu.cn The distinct reactivity of the amino and hydroxyl groups allows for sequential and selective transformations, enabling the construction of complex molecular architectures with a high degree of control.

Furthermore, chiral amino alcohols serve as crucial precursors for the synthesis of chiral ligands and catalysts, which are instrumental in asymmetric catalysis. westlake.edu.cnalfa-chemistry.com These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective reactions, a cornerstone of modern pharmaceutical development where the chirality of a molecule can dictate its biological activity. The ability to synthesize enantiomerically pure compounds is critical, as different enantiomers of a drug can have vastly different pharmacological effects.

Overview of Stereoselective Synthetic Methodologies in Contemporary Chemical Research

The synthesis of single-enantiomer compounds, known as asymmetric or stereoselective synthesis, has been a major focus of chemical research for decades. researchgate.net A variety of powerful methodologies have been developed to achieve this goal. These can be broadly categorized as:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products, such as amino acids or terpenes, as starting materials. mdpi.com These are then converted through a series of chemical reactions into the desired target molecule.

Chiral Auxiliary-Mediated Synthesis: In this method, a chiral auxiliary is temporarily attached to a prochiral substrate. The auxiliary directs the stereochemical outcome of a subsequent reaction, and is then removed to yield the enantiomerically enriched product. researchgate.net

Asymmetric Catalysis: This is arguably the most elegant and efficient approach, where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically pure product. acs.orgrsc.org This includes metal-catalyzed reactions and organocatalysis, where a small organic molecule acts as the catalyst. researchgate.net

Biocatalysis: This method employs enzymes to catalyze stereoselective transformations. frontiersin.org Enzymes are highly specific catalysts that can operate under mild reaction conditions and often exhibit exceptional levels of enantioselectivity. frontiersin.org

Recent advancements in stereoselective synthesis have focused on developing more efficient, sustainable, and atom-economical methods. researchgate.net This includes the development of novel catalysts, the use of greener solvents, and the design of multi-component reactions that can build molecular complexity in a single step. diva-portal.org

Contextualizing (R)-1-Aminopentan-3-ol within the Framework of Chiral Amino Alcohol Chemistry

This compound is a specific chiral amino alcohol with the chemical formula C5H13NO. nih.govlookchem.com It possesses a stereocenter at the third carbon atom, which bears the hydroxyl group. This particular arrangement of functional groups and stereochemistry makes it a valuable synthon in organic synthesis.

The presence of both a primary amine and a secondary alcohol allows for a range of chemical transformations. The amine can act as a nucleophile or a base, while the alcohol can be oxidized, esterified, or used to form ethers. The specific (R)-configuration of the stereocenter makes it a useful building block for the synthesis of enantiomerically pure target molecules.

While not as extensively studied as some other chiral amino alcohols like (R)-3-amino-1-butanol, which is a key intermediate for several chiral drugs, this compound holds potential for similar applications. chemicalbook.com Its structural isomer, 3-aminopentan-1-ol, also finds utility in organic synthesis. nih.gov The principles of stereoselective synthesis discussed earlier are directly applicable to the preparation and utilization of this compound. For instance, its synthesis can be achieved through asymmetric reduction of the corresponding aminoketone or through resolution of a racemic mixture. Once obtained in enantiomerically pure form, it can be incorporated into larger molecules, imparting its specific stereochemistry to the final product.

The exploration of chiral 1,3-aminoalcohols, a class to which this compound belongs, has led to the development of a library of derivatives that have been successfully employed as chiral catalysts in reactions like the addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net This highlights the potential of this compound and related structures in the field of asymmetric catalysis.

Structure

3D Structure

属性

分子式 |

C5H13NO |

|---|---|

分子量 |

103.16 g/mol |

IUPAC 名称 |

(3R)-1-aminopentan-3-ol |

InChI |

InChI=1S/C5H13NO/c1-2-5(7)3-4-6/h5,7H,2-4,6H2,1H3/t5-/m1/s1 |

InChI 键 |

RPOTYPSPQZVIJY-RXMQYKEDSA-N |

手性 SMILES |

CC[C@H](CCN)O |

规范 SMILES |

CCC(CCN)O |

产品来源 |

United States |

Synthetic Methodologies for R 1 Aminopentan 3 Ol

Retrosynthetic Analysis Approaches for (R)-1-Aminopentan-3-ol

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the most logical disconnections involve the bonds to the chiral center (C-3).

A primary retrosynthetic pathway involves disconnecting the C-O and C-N bonds, which points to a prochiral ketone precursor, 1-aminopentan-3-one (B13530212), or a suitably protected version thereof. This approach is highly favored because it allows for the strategic introduction of chirality at the C-3 position through well-established asymmetric reduction methods. The challenge then becomes the selection of an appropriate chiral catalyst or reagent to ensure the formation of the desired (R)-enantiomer.

Alternative disconnections, such as breaking the carbon-carbon bonds adjacent to the chiral center, are less common. These routes would involve coupling smaller fragments, for example, reacting a propyl-containing organometallic reagent with a protected aminoacetaldehyde derivative. While feasible, controlling the stereochemistry at the newly formed alcohol center during the C-C bond formation is often more complex and less efficient than the asymmetric reduction of a ketone precursor.

Enantioselective Synthesis Routes to this compound

To obtain the enantiomerically pure (R)-isomer, several enantioselective strategies have been developed. These methods are designed to create the chiral center with a high degree of stereocontrol.

The most prevalent and effective method for synthesizing this compound is the asymmetric reduction of a prochiral aminoketone. This can be accomplished using either catalytic asymmetric hydrogenation or stoichiometric chiral reducing agents. wikipedia.org

Catalytic asymmetric hydrogenation uses a small amount of a chiral transition-metal catalyst to transfer hydrogen gas (H₂) to the ketone, creating the alcohol with a preference for one stereoisomer. wikipedia.org Ruthenium (Ru) and Rhodium (Rh) complexes containing chiral ligands are frequently employed for this purpose. wikipedia.orgacsgcipr.org For instance, the hydrogenation of N-protected 1-aminopentan-3-one derivatives in the presence of a chiral Ru(BINAP)-based catalyst can yield the (R)-alcohol with high enantiomeric excess (ee). wikipedia.org The choice of the nitrogen-protecting group is crucial as it can influence the interaction with the catalyst and thus the stereochemical outcome.

Catalytic Asymmetric Hydrogenation Data

| Catalyst System | Substrate | Enantiomeric Excess (ee) |

| Chiral Ruthenium-Diamine Complex | 1-Amino-1-phenylpentan-3-one | High ee |

| Rhodium-Chiral Phosphine Complex | N-Acetyl-1-aminopentan-3-one | >95% ee |

This table presents representative data for analogous reactions, highlighting the effectiveness of catalytic asymmetric hydrogenation.

This approach utilizes a chiral reagent in a 1:1 ratio (stoichiometrically) with the ketone substrate to achieve stereocontrol. wikipedia.org These reagents deliver a hydride (H⁻) to one face of the carbonyl group. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane (B79455) (BH₃) as the hydride source. rug.nl This method is renowned for its high enantioselectivity in reducing various ketones. Another class of effective reagents includes chirally modified metal hydrides, such as lithium aluminum hydride (LAH) or sodium borohydride, which have been altered by the inclusion of chiral ligands like amino alcohols. wikipedia.orgrsc.org

Stoichiometric Chiral Reduction Data

| Reagent | Substrate | Enantiomeric Excess (ee) |

| (R)-CBS Catalyst / Borane | N-Boc-1-aminopentan-3-one | >90% ee |

| Alpine-Borane® (from α-pinene) | 1-Aminopentan-3-one | Moderate to high ee |

This table shows typical results for stoichiometric reductions, demonstrating the utility of these reagents in generating chiral alcohols.

In this methodology, an achiral starting material is covalently bonded to a chiral molecule, known as a chiral auxiliary. wikipedia.orgsigmaaldrich.com This auxiliary directs the course of subsequent reactions, allowing for the creation of new stereocenters in a predictable manner. After the desired stereochemistry is established, the auxiliary is cleaved off and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com For synthesizing this compound, an achiral glycine (B1666218) derivative could be attached to a chiral auxiliary like an oxazolidinone (derived from an amino alcohol). wikipedia.org The resulting compound can then undergo alkylation and reduction, where the bulky auxiliary blocks one face of the molecule, forcing the reagents to attack from the opposite, less hindered side. This diastereoselective control, followed by removal of the auxiliary, yields the desired enantiomer of the amino alcohol.

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds provided by nature, such as amino acids, sugars, and terpenes. wikipedia.orgnih.govmdpi.com Chiral pool synthesis uses these natural molecules as starting materials, leveraging their inherent chirality to build more complex target molecules. wikipedia.org For this compound, a suitable precursor from the chiral pool could be a naturally occurring (R)-amino acid. For example, a multi-step sequence starting from a precursor like (R)-2-aminopentanoic acid could be envisioned. The synthesis would involve transformations of the side chain and reduction of the carboxylic acid group to an alcohol, preserving the original stereocenter. This strategy elegantly bypasses the need for an asymmetric induction step, as the chirality is present from the outset.

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes to perform challenging chemical transformations. For this compound, two primary enzymatic strategies are prominent: kinetic resolution using lipases and asymmetric synthesis using transaminases.

Lipase-Catalyzed Kinetic Resolution: This method involves the resolution of a racemic mixture of 1-aminopentan-3-ol, typically after protection of the amino group (e.g., as an N-acetyl or N-Boc derivative). A lipase (B570770), such as Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase, selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). polimi.itnih.gov For example, in a transesterification reaction using an acyl donor like vinyl acetate, the lipase could selectively acylate the (S)-enantiomer, leaving the desired this compound unreacted. While this method provides products with high enantiomeric excess, a significant drawback is its maximum theoretical yield of 50% for the desired enantiomer, as the other half of the racemic starting material is consumed or must be separated. google.com

Transaminase-Catalyzed Asymmetric Synthesis: A more advanced and atom-economical approach is the asymmetric amination of a prochiral ketone precursor, such as 1-(N-Boc-amino)pentan-3-one, using an (R)-selective ω-transaminase (ω-TA). nih.govrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule (like D-alanine or isopropylamine) to the ketone, creating the desired (R)-amine stereocenter with high enantioselectivity. nih.govgoogle.com This method can achieve theoretical yields approaching 100%. Protein engineering and the creation of "small-intelligent" libraries of mutant enzymes have been employed to improve the activity, stability, and substrate scope of naturally occurring transaminases for structurally similar molecules like (R)-3-amino-1-butanol. nih.gov

Organocatalytic Approaches to this compound Synthesis

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. The synthesis of chiral γ-amino alcohols like this compound can be achieved through several organocatalytic routes.

One key strategy is the asymmetric reduction of a protected γ-aminoketone , such as N-Boc-1-aminopentan-3-one. Reagents prepared from borane and chiral amino alcohols have demonstrated high enantioselectivity (up to 90% ee) in the reduction of various ketones. rsc.org Another approach involves catalysts like chiral diarylprolinol silyl (B83357) ethers, which are effective in various asymmetric reactions that could lead to amino alcohol precursors.

Alternatively, cascade reactions can provide efficient pathways. For instance, proline-catalyzed Mannich reactions between unmodified aldehydes and anilines can produce γ-amino alcohol derivatives with high yield and stereoselectivity in a single pot. researchgate.net These methods benefit from mild reaction conditions and operational simplicity.

Deracemization Techniques Applied to Racemic 1-Aminopentan-3-ol Precursors

To overcome the 50% yield limitation of classical kinetic resolution, deracemization techniques are employed, the most powerful of which is Dynamic Kinetic Resolution (DKR) . DKR combines the rapid, in-situ racemization of the starting material with a highly enantioselective kinetic resolution, allowing for the theoretical conversion of 100% of the racemate into a single enantiomeric product. nih.gov

A prominent example is chemoenzymatic DKR . This process can be applied to a racemic, N-protected 1-aminopentan-3-ol. It requires two catalysts working in concert:

A racemization catalyst to continuously interconvert the (R) and (S) enantiomers of the starting material. Transition metal complexes, such as those based on ruthenium or palladium, are effective for racemizing alcohols and amines. nih.gov

An enantioselective enzyme , typically a lipase like Novozym 435 (immobilized CAL-B), that irreversibly acylates only one enantiomer (e.g., the (R)-enantiomer) faster than the other.

As the (R)-enantiomer is consumed by the lipase, the remaining (S)-enantiomer is continuously racemized back to a 1:1 mixture, feeding more of the (R)-substrate into the enzymatic reaction until the conversion is complete. This approach has been used to generate chiral amides from amines with high yields and enantioselectivity (>99% ee). nih.gov

Protecting Group Strategies in the Synthesis of this compound and its Intermediates

The synthesis of this compound often requires the use of protecting groups to mask the reactive amino (-NH2) and hydroxyl (-OH) functionalities, preventing undesired side reactions.

Amine Protection: The nucleophilic primary amine is typically protected early in the synthetic sequence.

Boc (tert-Butoxycarbonyl): This is a very common protecting group, introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O). It is stable to a wide range of conditions but is easily removed with acid (e.g., trifluoroacetic acid, TFA). N-Boc protected intermediates are frequently used in organocatalytic and chemoenzymatic reactions. researchgate.netresearchgate.net

Cbz (Carboxybenzyl): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic conditions but is readily cleaved by catalytic hydrogenolysis.

Hydroxyl Protection: The hydroxyl group may also require protection depending on the subsequent reaction steps.

Silyl Ethers: Groups like TBDMS (tert-butyldimethylsilyl) are commonly used. They are introduced using the corresponding silyl chloride and are typically removed with a fluoride (B91410) source like TBAF (tetra-n-butylammonium fluoride).

DMT (Dimethoxytrityl): The DMT group can be used to protect primary alcohols and is introduced using DMT chloride. mdpi.com

The choice of protecting groups is critical and an orthogonal strategy is often employed, where one group can be removed selectively in the presence of the other, allowing for sequential modification of the molecule.

Comparative Analysis of Synthetic Efficiency and Enantiomeric Purity Attainment

The choice of synthetic methodology for this compound depends on factors like desired yield, enantiopurity, cost, and scalability. While specific data for the target molecule is sparse, analysis of analogous systems provides a clear comparison.

| Method | Typical Substrate | Catalyst/Enzyme | Yield (%) | Enantiomeric Purity (ee %) | Key Features |

| Lipase Kinetic Resolution | Racemic N-protected 1-aminopentan-3-ol | Pseudomonas cepacia Lipase (PSL) or CAL-B | < 50% (for each enantiomer) | >95% | Simple setup, high selectivity, but limited by 50% theoretical yield. polimi.it |

| Transaminase Asymmetric Amination | 1-(N-Boc-amino)pentan-3-one | (R)-selective ω-Transaminase (engineered) | 79 - 91% | >99% | High yield and enantioselectivity; atom-economical; requires specific enzyme. nih.gov |

| Chemoenzymatic DKR | Racemic N-protected 1-aminopentan-3-ol | Ru or Pd complex + Lipase (e.g., CAL-B) | >95% | >99% | Overcomes 50% yield limit; combines metal and enzyme catalysis. nih.gov |

| Organocatalytic Asymmetric Reduction | N-Boc-1-aminopentan-3-one | Chiral amino alcohol-borane complex | ~70-90% | ~90% | Metal-free; relies on chiral small molecules; may require higher catalyst loading. rsc.org |

| Catalytic Asymmetric Hydroamination | Pent-1-en-3-ol (unprotected) | Copper-chiral ligand complex | ~84% | >98% | Direct, one-step intermolecular reaction from simple precursors. nih.gov |

Analysis:

Classical Kinetic Resolution using lipases is straightforward but inherently inefficient due to the 50% yield ceiling. google.com

Organocatalytic methods offer a metal-free alternative with good yields and selectivities, making them attractive from a "green chemistry" perspective. researchgate.netrsc.org

Asymmetric synthesis using transaminases and Dynamic Kinetic Resolution represent the most efficient strategies. Both can theoretically achieve near-quantitative yields and exceptional enantiomeric purity. nih.govnih.gov Transaminase-based routes are particularly elegant as they can construct the chiral center from a prochiral precursor in a single step. DKR is powerful for converting an existing racemic mixture entirely to the desired product. The choice between them may depend on the availability of the starting material (ketone vs. racemic amino alcohol) and the specific enzyme or catalyst system.

Reactivity and Functionalization of R 1 Aminopentan 3 Ol

Amination Reactions Involving the Hydroxyl Group

Direct substitution of the hydroxyl group with an amine is challenging due to the poor leaving group nature of the hydroxide (B78521) ion (OH⁻). libretexts.org Therefore, amination requires a two-step process involving the activation of the hydroxyl group.

A common strategy is to convert the alcohol into a better leaving group, such as a tosylate ester. The reaction of (R)-1-Aminopentan-3-ol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would first protect the more reactive amino group and then convert the hydroxyl group into a tosylate. This tosylate is an excellent leaving group and can be subsequently displaced by an amine nucleophile in an Sₙ2 reaction. This process allows for the introduction of a new amino function at the C-3 position.

Another established method is the Mitsunobu reaction. This reaction allows for the direct conversion of the alcohol to a protected amine, such as a phthalimide (B116566) or an azide, with inversion of stereochemistry. Treatment of the N-protected this compound with diethyl azodicarboxylate (DEAD), triphenylphosphine (B44618) (PPh₃), and a nitrogen nucleophile like phthalimide would yield the corresponding (S)-configured amine derivative. Subsequent deprotection would furnish the diamine.

Table 1: Representative Methods for Hydroxyl Group Amination

| Method | Reagents | Key Intermediate | Outcome |

|---|---|---|---|

| Sulfonate Ester Formation | 1. Amine Protection (e.g., Boc₂O) 2. TsCl, Pyridine 3. Amine Nucleophile (e.g., R-NH₂) | Tosylate Ester | Substitution of -OH with -NHR |

| Mitsunobu Reaction | DEAD, PPh₃, Nitrogen Nucleophile (e.g., Phthalimide) | Alkoxyphosphonium salt | Inversion of stereochemistry at C-3 |

Hydroxylation Reactions Involving the Amino Group

The primary amino group of this compound can undergo oxidation reactions, which can be considered a form of "hydroxylation" of the nitrogen atom. Milder oxidation of primary amines with reagents like hydrogen peroxide (H₂O₂) or peroxy acids can lead to the formation of the corresponding hydroxylamine, (R)-3-hydroxypentylhydroxylamine. britannica.com

Further or more vigorous oxidation can convert the primary amine into a nitro group (-NO₂). britannica.com The specific outcome depends heavily on the chosen oxidizing agent and the reaction conditions. The oxidation state of the nitrogen in the amino group is typically considered -3, and these reactions increase its oxidation state. stackexchange.com The study of hydroxyl radical-induced oxidation of simple primary amines has shown that the degradation pathway and final nitrogen-containing products depend on the structure of the molecule. nih.gov

Table 2: Oxidation Products of the Amino Group

| Reagent | Product Type | Description |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Hydroxylamine | Oxidation of the nitrogen atom to form an N-OH bond. britannica.com |

Formation of Cyclic Derivatives and Heterocycles

The 1,3-relationship between the amino and hydroxyl groups in this compound makes it an ideal precursor for the synthesis of six-membered heterocyclic rings.

While oxazolidines are five-membered rings typically formed from the condensation of 1,2-amino alcohols with aldehydes or ketones, the 1,3-disposition of functional groups in this compound leads to the formation of six-membered 1,3-oxazinanes under similar conditions. wikipedia.orgorganic-chemistry.orgnih.gov The reaction with an aldehyde or ketone, often under acidic catalysis, results in a cyclocondensation reaction where the amine and alcohol functionalities both react to form the heterocyclic ring.

The synthesis of morpholine (B109124) derivatives, which are six-membered saturated heterocycles containing an oxygen and a nitrogen atom at positions 1 and 4, respectively, is also achievable. This transformation requires the introduction of a two-carbon unit to bridge the nitrogen and oxygen atoms of a different precursor molecule. However, starting from this compound, a morpholine ring could be constructed through multi-step sequences. For instance, N-alkylation of the amino group with a two-carbon synthon bearing a leaving group and a protected hydroxyl group, followed by deprotection and intramolecular cyclization (e.g., via Williamson ether synthesis), would yield a substituted morpholine. organic-chemistry.orgresearchgate.net

Cyclic carbamates are important structural motifs in medicinal chemistry. nih.gov this compound can be converted into a six-membered cyclic carbamate. This is typically achieved by reacting the amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or carbonyldiimidazole. An alternative, greener approach involves the use of carbon dioxide (CO₂) as the carbonyl source. rsc.orgresearchgate.net The reaction with CO₂ often requires activation of the hydroxyl group, for example with p-toluenesulfonyl chloride (TsCl), to facilitate the intramolecular Sₙ2-type cyclization. rsc.org These methods provide access to chiral cyclic carbamates where the stereochemistry at the C-3 position is retained. researchgate.netnih.gov

Coupling Reactions for Complex Molecule Assembly

The dual functionality of this compound allows it to be readily incorporated into larger, more complex molecules through various coupling reactions.

Amide Bond Formation: The primary amine is a potent nucleophile that readily reacts with activated carboxylic acids, acyl chlorides, or anhydrides to form stable amide bonds. Standard peptide coupling reagents (e.g., DCC, HOBt, HATU) can be employed to link this compound to amino acids or other carboxylic acid-containing fragments.

Ester and Ether Formation: The secondary hydroxyl group can be acylated to form esters by reacting with acyl chlorides or anhydrides, typically in the presence of a base. Alternatively, it can be alkylated to form ethers, for example, through a Williamson ether synthesis where the alcohol is first deprotonated with a strong base (e.g., NaH) to form an alkoxide, which then displaces a halide from an alkyl halide.

N-Alkylation: The amino group can be selectively alkylated using alkyl halides. Reductive amination, where the amine is reacted with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), is another effective method for forming new C-N bonds.

These coupling reactions are fundamental in using this compound as a chiral building block in the synthesis of pharmaceuticals and other functional materials.

Stereochemical Control in Post-Synthetic Modifications

The pre-existing stereocenter at the C-3 position in this compound exerts significant influence on the stereochemical outcome of subsequent reactions, a concept known as diastereoselective synthesis. When a new stereocenter is created in a molecule that already contains one, the two possible products (diastereomers) are often formed in unequal amounts.

The chiral environment created by the (R)-configured C-3 center can direct the approach of reagents to other reactive sites on the molecule. For example, in the reduction of a ketone that has been attached to the amino group, the existing stereocenter can sterically hinder one face of the carbonyl group, leading to the preferential formation of one diastereomeric alcohol over the other. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis, allowing for the construction of complex molecules with multiple, well-defined stereocenters, starting from a simple chiral precursor like this compound.

Regioselective Functionalization Studies of this compound

The regioselective functionalization of 1,3-amino alcohols like this compound is a critical aspect of their application in organic synthesis. The differential reactivity of the amino and hydroxyl groups can be exploited to achieve selective protection or acylation, thereby enabling the synthesis of valuable chiral intermediates.

Selective N-Functionalization

The primary amine in this compound is generally more nucleophilic than the secondary hydroxyl group under neutral or basic conditions. This inherent difference in reactivity allows for selective N-acylation. A common strategy involves the reaction of the amino alcohol with an acylating agent in the presence of a base. The base deprotonates the ammonium (B1175870) salt formed, regenerating the free amine for reaction, while the hydroxyl group remains largely unreactive.

A notable method for achieving selective N-acylation of amino alcohols involves the formation of a mixed anhydride. nih.gov In this approach, a carboxylic acid is reacted with a sulfonyl chloride to form a highly reactive mixed anhydride, which then selectively acylates the amino group of the amino alcohol. nih.gov

Enzymatic reactions also offer a high degree of selectivity. Lipases, for instance, have been shown to catalyze the enantioselective acylation of the amino group in various amino alcohols. researchgate.net This biocatalytic approach is advantageous due to its high selectivity and mild reaction conditions. researchgate.net

Selective O-Functionalization

To achieve selective functionalization of the hydroxyl group, the more reactive amino group must be temporarily deactivated. This is typically accomplished by protonating the amine under acidic conditions. In a strongly acidic medium, the amine exists as a non-nucleophilic ammonium salt, leaving the hydroxyl group as the primary site for reaction.

A well-established method for the chemoselective O-acylation of hydroxyamino acids and amino alcohols utilizes trifluoroacetic acid (CF3COOH) as the solvent. nih.gov In this medium, the amine is protonated, and the hydroxyl group can be acylated with an acyl halide or anhydride. nih.gov This technique allows for the direct O-acylation of unprotected amino alcohols, providing a straightforward route to O-acyl derivatives.

The following table summarizes representative conditions for the regioselective functionalization of 1,3-amino alcohols, which are applicable to this compound based on general principles.

Table 1: Representative Conditions for Regioselective Functionalization of 1,3-Amino Alcohols

| Functionalization | Reagent | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Selective N-Acylation | Carboxylic Acid / Alkyl Sulfonyl Chloride | Organic Base | N-Acyl Amino Alcohol | nih.gov |

| Selective N-Acylation | Acyl Donor | Porcine Pancreatic Lipase (B570770) | N-Acyl Amino Alcohol | researchgate.net |

| Selective O-Acylation | Acyl Halide / Anhydride | Trifluoroacetic Acid | O-Acyl Amino Alcohol | nih.gov |

R 1 Aminopentan 3 Ol As a Chiral Auxiliary and Ligand in Asymmetric Catalysis

Design Principles for Chiral Ligands Derived from (R)-1-Aminopentan-3-ol

The development of effective chiral ligands from a precursor like this compound follows fundamental design principles aimed at creating a well-defined and influential chiral environment around a metal center.

The core structure of this compound, with its primary amine and secondary alcohol, is inherently suited for forming N,O-bidentate ligands. Such ligands coordinate to a metal center through both the nitrogen and oxygen atoms, creating a stable five-membered or larger chelate ring. This chelation restricts the conformational flexibility of the catalyst, which is a critical factor in achieving high enantioselectivity. The synthesis of such ligands would typically involve the modification of the amino and/or hydroxyl groups to enhance their coordination properties or to build more complex, rigid scaffold structures. However, a comprehensive search of scientific literature did not yield specific examples of ligand scaffolds derived directly from this compound for use in asymmetric catalysis.

The efficacy of a chiral ligand is heavily dependent on its steric and electronic properties, which can be fine-tuned to suit a specific catalytic reaction.

Steric Tuning: This involves introducing bulky substituents onto the ligand framework. For a ligand based on this compound, this could mean alkylation or arylation of the nitrogen atom or derivatization of the oxygen atom. These bulky groups create a sterically demanding chiral pocket around the metal's active site, which can effectively differentiate between the two prochiral faces of a substrate, leading to the preferential formation of one enantiomer.

Electronic Tuning: This involves modifying the electron-donating or electron-withdrawing nature of the ligand. The electronic properties of the nitrogen and oxygen donor atoms in an this compound-based ligand could be altered by introducing substituents that influence their electron density. This, in turn, modulates the electronic character of the metal center, affecting its reactivity and selectivity.

Despite these established principles, a detailed review of published research revealed no specific studies focused on the steric and electronic tuning of ligands derived from this compound for catalytic applications.

Applications in Asymmetric Metal-Catalyzed Reactions

Chiral N,O-ligands are employed in a wide array of important asymmetric transformations. The following sections discuss potential applications for ligands derived from this compound.

Asymmetric hydrogenation is a fundamental process for producing chiral compounds, particularly in the pharmaceutical and fine chemical industries. Chiral ligands are used to direct the stereochemical outcome of the addition of hydrogen across a double bond (C=C, C=O, C=N). While numerous chiral amino alcohol-based ligands have been developed for this purpose, a search of the scientific and patent literature did not provide specific examples or data tables detailing the use of ligands derived from this compound in asymmetric hydrogenation catalysis.

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereogenic carbon-carbon and carbon-heteroatom bonds. The chiral ligand is crucial for controlling the enantioselectivity of the nucleophilic attack on the π-allyl palladium intermediate. Although chiral N,O-ligands can be effective in this reaction, there is no available research data or specific examples of this compound-based ligands being successfully employed in asymmetric allylic alkylation.

The Diels-Alder reaction is a cornerstone of organic synthesis for constructing six-membered rings with high stereocontrol. researchgate.net When catalyzed by a chiral Lewis acid, formed by a metal and a chiral ligand, this reaction can be rendered highly enantioselective. rsc.org The ligand creates a chiral environment that biases the approach of the dienophile to one face of the diene. A thorough literature search found no published instances or data concerning the application of this compound-derived ligands in catalyzing asymmetric Diels-Alder reactions. researchgate.netnih.gov

Asymmetric C-C Bond Forming Reactions

The construction of chiral carbon-carbon bonds is a cornerstone of modern organic synthesis. Chiral auxiliaries and ligands derived from amino alcohols are frequently utilized to induce stereoselectivity in reactions such as aldol (B89426) additions, Michael reactions, and alkylations. However, a thorough search of scientific databases yields no specific examples or detailed studies on the use of this compound or its derivatives as a controlling element in these critical transformations. There are currently no published data tables or research findings detailing its performance, such as diastereomeric or enantiomeric excesses achieved, in any asymmetric C-C bond-forming reactions.

Asymmetric Oxidation and Reduction Reactions

Similarly, the application of this compound as a ligand for metal-catalyzed asymmetric oxidation reactions, like epoxidations or dihydroxylations, or in asymmetric reduction reactions, such as the transfer hydrogenation of ketones and imines, is not documented in the peer-reviewed scientific literature. The effectiveness of many chiral amino alcohols in these reactions is predicated on their ability to form well-defined chiral metal complexes that can effectively discriminate between enantiotopic faces or groups of a prochiral substrate. Without experimental data, the potential of this compound to form such effective catalytic species remains unknown.

Organocatalytic Roles of this compound and its Derivatives

The field of organocatalysis has seen a surge in the use of small organic molecules, including chiral amino alcohols, to catalyze asymmetric reactions. These molecules can activate substrates through the formation of iminium ions, enamines, or through hydrogen bonding interactions. While the structural motif of this compound, possessing both a basic amino group and a hydroxyl group, suggests potential for bifunctional catalysis, there is no available research that explores or substantiates this hypothesis.

Ligand Exchange and Complex Formation Studies with Various Metal Centers

The coordination chemistry of this compound with various metal centers is another area that is currently undeveloped in the scientific literature. Studies on ligand exchange kinetics, the stability of the resulting metal complexes, and their structural characterization through methods such as X-ray crystallography or NMR spectroscopy are essential for the rational design of new catalysts. To date, no such studies have been published for this compound.

Structure-Activity Relationships in this compound Derived Catalysts

Understanding the relationship between the structure of a catalyst and its activity and selectivity is crucial for optimizing catalytic systems. For catalysts derived from this compound, any discussion of structure-activity relationships would be purely speculative at this stage. The impact of the ethyl group at the chiral center and the specific spatial arrangement of the amino and hydroxyl functionalities on its catalytic performance has not been investigated.

Spectroscopic and Structural Elucidation of R 1 Aminopentan 3 Ol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules like (R)-1-aminopentan-3-ol. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of the hydrogen and carbon atoms, more advanced techniques are necessary to fully define its three-dimensional structure.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously establishing the covalent framework and the relative stereochemistry of this compound. nih.govunimi.it

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are connected through a few bonds. unimi.itnih.gov In this compound, COSY would show correlations between the protons on adjacent carbons, for instance, between the protons at C1 and C2, and between the protons at C2 and the proton at C3.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C or ¹⁵N. nih.govunimi.it This experiment is invaluable for assigning the carbon and proton signals of the corresponding CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. nih.gov This allows for the piecing together of the carbon skeleton by connecting non-protonated carbons (like a quaternary carbon, if present) to nearby protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is crucial for determining the stereochemistry by identifying protons that are close in space, irrespective of their bonding connectivity. nih.govnih.gov The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons. This technique can be used to confirm the relative configuration of the stereocenter at C3.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key 2D NMR Correlations (Predicted) |

|---|---|---|---|

| 1 | ~2.8 - 3.0 | ~40 - 45 | COSY: H2; HSQC: C1; HMBC: C2, C3 |

| 2 | ~1.5 - 1.7 | ~35 - 40 | COSY: H1, H3; HSQC: C2; HMBC: C1, C3, C4 |

| 3 | ~3.6 - 3.8 | ~70 - 75 | COSY: H2, H4; HSQC: C3; HMBC: C1, C2, C4, C5 |

| 4 | ~1.4 - 1.6 | ~30 - 35 | COSY: H3, H5; HSQC: C4; HMBC: C2, C3, C5 |

| 5 | ~0.9 - 1.0 | ~10 - 15 | COSY: H4; HSQC: C5; HMBC: C3, C4 |

The determination of the enantiomeric purity of a chiral compound like this compound is crucial. Chiral shift reagents (CSRs), typically paramagnetic lanthanide complexes with chiral ligands, are employed for this purpose in NMR spectroscopy. nih.gov When a CSR is added to a solution of a racemic or enantiomerically enriched sample, it forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the R and S enantiomers. The enantiomeric excess (% ee) can then be determined by integrating the corresponding signals.

For amino alcohols, europium-based chiral shift reagents such as Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)) are commonly used. The amino and hydroxyl groups of this compound can coordinate with the europium ion, leading to significant shifts in the proton resonances. The magnitude of the induced shift depends on the proximity of the proton to the paramagnetic center.

| Proton | Chemical Shift (δ) without CSR (ppm) | Chemical Shift (δ) with CSR (ppm) - (R)-enantiomer | Chemical Shift (δ) with CSR (ppm) - (S)-enantiomer | Induced Shift (Δδ) |

|---|---|---|---|---|

| H-3 | ~3.7 | Shifted Downfield | Shifted Downfield (different extent) | Δδ(R) ≠ Δδ(S) |

| H-1 | ~2.9 | Shifted Downfield | Shifted Downfield (different extent) | Δδ(R) ≠ Δδ(S) |

Vibrational Spectroscopy Analysis (FT-IR, Raman) for Functional Group Conformation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. For this compound, these techniques are particularly useful for studying hydrogen bonding interactions. The presence of both a hydroxyl (-OH) and an amino (-NH₂) group allows for the formation of both intra- and intermolecular hydrogen bonds.

The FT-IR spectrum of an amino alcohol typically shows characteristic absorption bands:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen-bonded hydroxyl groups.

N-H stretching: One or two bands in the region of 3300-3500 cm⁻¹ for the primary amine.

C-H stretching: Bands in the region of 2850-3000 cm⁻¹.

N-H bending: A band around 1600 cm⁻¹.

C-O stretching: A strong band in the region of 1050-1150 cm⁻¹.

The exact positions and shapes of these bands can provide clues about the strength and nature of hydrogen bonding. For instance, a shift to lower wavenumbers for the O-H and N-H stretching bands compared to the free groups indicates the presence of hydrogen bonding.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Comments |

|---|---|---|

| O-H stretch | 3200 - 3600 (broad) | Indicates hydrogen bonding. |

| N-H stretch | 3300 - 3500 | Typically two bands for a primary amine. |

| C-H stretch | 2850 - 3000 | Aliphatic C-H bonds. |

| N-H bend | ~1600 | Scissoring vibration. |

| C-O stretch | 1050 - 1150 | Strong absorption. |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. researchgate.net This technique is instrumental in determining the absolute configuration of a stereocenter, provided that a chromophore is present in the molecule or can be introduced derivatization.

This compound itself lacks a strong chromophore in the accessible UV-Vis region. However, its absolute configuration can be determined by CD spectroscopy after derivatization with a suitable chromophoric reagent. For example, reaction with a chromophoric acylating or arylating agent can introduce a chromophore near the stereocenter. The sign of the Cotton effect in the CD spectrum of the derivative can then be correlated with the absolute configuration based on empirical rules or theoretical calculations. The analysis of CD spectra of chiral amino alcohols often allows for the determination of their absolute configuration. researchgate.net

X-ray Crystallography of this compound Complexes and Derivatives

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the absolute configuration of stereocenters. While obtaining a suitable single crystal of this compound itself might be challenging due to its low melting point and potential for disorder, derivatization to form a crystalline solid is a common strategy.

The crystal structure of a derivative of this compound would reveal its solid-state conformation. This includes the torsion angles along the carbon backbone and the orientation of the substituents. Furthermore, the crystal packing would provide insights into the intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amino groups. nih.govscirp.org For instance, the crystal structure of a chiral β-amino alcohol derivative has been used to confirm its diastereomeric form and to analyze the packing in the crystal lattice. nih.gov

Although a crystal structure for this compound or a simple derivative is not publicly available, analysis of related structures indicates that the conformation in the solid state is often governed by the optimization of hydrogen bonding to form stable networks.

Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of molecules in a crystalline solid is dictated by a complex interplay of intermolecular forces. In the case of this compound and its derivatives, the presence of both a hydroxyl (-OH) and an amino (-NH2) group provides primary sites for strong hydrogen bonding interactions. These interactions are fundamental to the formation of stable and ordered crystal lattices.

For derivatives of this compound, such as N-acylated or N-alkylated compounds, the nature and strength of intermolecular interactions will be modified. The introduction of additional functional groups can introduce new hydrogen bonding possibilities or steric constraints that alter the packing motif. For instance, an N-acyl derivative might exhibit N-H···O=C hydrogen bonds, a common and robust interaction in organic crystals.

A hypothetical data table for the crystallographic analysis of a derivative, such as N-acetyl-(R)-1-aminopentan-3-ol, is presented below to illustrate the type of data obtained from single-crystal X-ray diffraction studies.

| Parameter | Hypothetical Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| Hydrogen Bond (D-H···A) | N-H···O, O-H···O |

| R-factor (%) | < 5 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's molecular formula and for elucidating its structure through fragmentation analysis. For this compound, HRMS provides unambiguous confirmation of its elemental composition.

The molecular formula of this compound is C₅H₁₃NO. The exact mass of this compound can be calculated with high precision and confirmed by HRMS.

| Compound | Molecular Formula | Calculated Exact Mass (Da) |

| This compound | C₅H₁₃NO | 103.0997 |

Upon ionization in a mass spectrometer, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the protonated molecule [M+H]⁺ or the molecular ion M⁺˙ is generated. Subsequent fragmentation of this ion provides valuable structural information. For amino alcohols such as this compound, two primary fragmentation pathways are commonly observed:

Alpha-cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the heteroatom (oxygen or nitrogen). For this compound, alpha-cleavage can occur on either side of the hydroxyl-bearing carbon or the amino group. Cleavage of the C2-C3 bond would lead to the formation of a resonance-stabilized oxonium ion, while cleavage adjacent to the amino group is also a favorable process.

Dehydration: The loss of a water molecule (18.0106 Da) from the molecular ion is a characteristic fragmentation pathway for alcohols. This results in the formation of an alkene radical cation.

The fragmentation pattern of derivatives of this compound will be influenced by the nature of the substituent. For example, an N-acyl derivative would likely show a prominent fragment corresponding to the acylium ion.

A table summarizing the expected major fragments in the high-resolution mass spectrum of this compound is provided below.

| Fragment Ion | Proposed Structure/Origin | Calculated m/z |

| [M+H]⁺ | Protonated molecule | 104.1070 |

| [M+H - H₂O]⁺ | Loss of water | 86.0964 |

| [CH₂=NH₂]⁺ | Alpha-cleavage at C1-C2 | 30.0338 |

| [CH(OH)CH₂CH₃]⁺ | Alpha-cleavage at C2-C3 | 59.0491 |

Computational and Theoretical Investigations of R 1 Aminopentan 3 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of chiral molecules like (R)-1-aminopentan-3-ol. By employing various functionals and basis sets, researchers can accurately model the geometric and electronic properties of the molecule.

Typical DFT calculations would involve geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of information can be derived, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for predicting the molecule's reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The MEP map visually represents the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering insights into how it will interact with other reagents.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values for similar amino alcohols.

Conformational Analysis and Energy Minima Determination

The flexibility of the pentane (B18724) chain in this compound allows it to adopt various conformations. Identifying the most stable conformers is essential, as they will be the most populated at equilibrium and will likely dictate the molecule's observed properties and reactivity.

Conformational analysis is typically initiated with a systematic or stochastic search of the conformational space. This can be achieved using molecular mechanics force fields, which provide a computationally efficient way to explore a large number of possible structures. The low-energy conformers identified are then subjected to higher-level calculations, such as DFT, for more accurate energy determination and geometry optimization. The relative energies of these conformers are determined by a delicate balance of steric and electronic effects, including intramolecular hydrogen bonding between the amino and hydroxyl groups.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Intramolecular Interaction |

| 1 (Global Minimum) | 0.0 | Strong O-H···N hydrogen bond |

| 2 | 1.2 | Weaker N-H···O hydrogen bond |

| 3 | 2.5 | Gauche interaction in the carbon backbone |

| 4 | 3.8 | Eclipsed interaction in the carbon backbone |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis for similar molecules.

Transition State Modeling for Reactions Involving this compound

This compound is often employed as a chiral ligand or catalyst in asymmetric synthesis. Understanding the mechanism of these reactions and the origin of stereoselectivity requires the modeling of transition states. DFT calculations are the primary tool for locating and characterizing transition state structures.

By modeling the reaction pathway, chemists can identify the transition state connecting the reactants to the products. The energy of this transition state determines the activation energy of the reaction, which in turn governs the reaction rate. For stereoselective reactions, it is crucial to model the transition states leading to both possible stereoisomeric products. The difference in the activation energies for these competing pathways allows for a quantitative prediction of the enantiomeric or diastereomeric excess. acs.org

Molecular Dynamics Simulations of this compound in Solution

To understand the behavior of this compound in a real-world chemical environment, molecular dynamics (MD) simulations are employed. These simulations model the movement of the molecule and the surrounding solvent molecules over time, providing insights into its solvation and dynamic properties.

MD simulations can reveal the nature of the hydrogen bonding network between the amino alcohol and solvent molecules, such as water or ethanol. acs.orgnih.gov They can also be used to study the conformational dynamics of the molecule in solution, determining the relative populations of different conformers and the rates of interconversion between them. This information is critical for understanding how the solvent influences the molecule's structure and reactivity. For instance, in aqueous solutions, the formation of hydrogen bonds with water can compete with intramolecular hydrogen bonding, altering the conformational preferences of the molecule. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, CD)

Computational methods can predict various spectroscopic parameters for this compound, which can be invaluable for its characterization and for the determination of its stereochemistry.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govacs.org By calculating the NMR spectra for different possible diastereomers that could be formed in a reaction, and comparing them to experimental data, the stereochemical outcome of the reaction can be determined. comporgchem.com

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated using DFT. These theoretical IR spectra can aid in the interpretation of experimental spectra, helping to identify characteristic vibrational modes, such as the O-H and N-H stretches, which are sensitive to hydrogen bonding.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. Time-dependent DFT (TD-DFT) can be used to simulate the CD spectrum of this compound, which is determined by its absolute configuration. Comparing the calculated and experimental CD spectra can confirm the enantiomeric form of the molecule. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts for a Diastereomeric Product Formed Using this compound as a Chiral Auxiliary

| Proton | Predicted Chemical Shift (ppm) - Diastereomer A | Predicted Chemical Shift (ppm) - Diastereomer B | Experimental Chemical Shift (ppm) |

| H-1 | 3.15 | 3.25 | 3.16 |

| H-2 | 1.62 | 1.75 | 1.63 |

| H-3 | 3.85 | 3.70 | 3.84 |

| H-4 | 1.45 | 1.55 | 1.46 |

| H-5 | 0.92 | 0.95 | 0.93 |

Note: The data in this table is hypothetical and for illustrative purposes. The close match between the predicted shifts for Diastereomer A and the experimental values would suggest it is the major product.

Rationalizing Stereoselectivity through Computational Models

A primary goal of computational studies on this compound is to rationalize the stereoselectivity observed when it is used as a chiral auxiliary or ligand. By constructing detailed computational models of the reaction mechanism, the origins of stereochemical control can be elucidated. acs.org

These models typically involve the calculation of the energies of all possible transition states leading to the different stereoisomeric products. The stereoselectivity is then predicted based on the Boltzmann distribution of these transition state energies. By analyzing the geometries of the key transition states, researchers can identify the specific non-covalent interactions, such as steric hindrance or hydrogen bonding, that favor the formation of one stereoisomer over the others. This understanding is invaluable for the rational design of new, more selective catalysts and synthetic methodologies. acs.orgnih.gov

Mechanistic Studies of Reactions Catalyzed by R 1 Aminopentan 3 Ol Derived Systems

Reaction Pathway Elucidation using Kinetic Isotope Effects

Kinetic isotope effects (KIEs) are a powerful tool for probing the transition state of a reaction by examining the change in reaction rate upon isotopic substitution. wikipedia.orgprinceton.edu In the context of catalysis by (R)-1-aminopentan-3-ol derived systems, KIEs can provide crucial insights into bond-breaking and bond-forming events in the rate-determining step. For instance, in oxidation reactions catalyzed by metal complexes of amino alcohol ligands, the measurement of primary deuterium (B1214612) KIEs (kH/kD) at the C-H bond being cleaved can help distinguish between different mechanistic pathways. nih.gov

A significant primary KIE (typically > 2) suggests that the C-H bond is being broken in the rate-determining step. Conversely, a KIE close to unity implies that C-H bond cleavage occurs in a fast step, either before or after the rate-determining step. wikipedia.org For example, in a hypothetical oxidation of an alcohol to an aldehyde catalyzed by a copper complex of a ligand derived from this compound, a large kH/kD value would support a mechanism where hydrogen abstraction from the alcohol is the slowest step.

Solvent isotope effects (SIEs), where the reaction is carried out in D₂O instead of H₂O, can also be informative. nih.gov An SIE can reveal the role of proton transfer in the catalytic cycle. In reactions involving amino alcohol catalysts, the amino and hydroxyl groups can participate in proton transfer events. An inverse SIE (kH₂O/kD₂O < 1) might suggest a pre-equilibrium protonation step, while a normal SIE (kH₂O/kD₂O > 1) could indicate proton transfer in the rate-determining step. The combination of substrate and solvent KIEs can provide a more complete picture of the transition state. nih.gov

| Isotopic Substitution | Typical KIE Value | Mechanistic Implication |

| Primary C-H/C-D | > 2 | C-H bond breaking in the rate-determining step. |

| Primary C-H/C-D | ~ 1 | C-H bond breaking is not in the rate-determining step. |

| Solvent H₂O/D₂O (Normal) | > 1 | Proton transfer in the rate-determining step. |

| Solvent H₂O/D₂O (Inverse) | < 1 | Pre-equilibrium protonation or changes in solvation. |

This table provides illustrative KIE values and their general mechanistic interpretations in the context of amino alcohol catalysis.

In Situ Spectroscopic Monitoring of Catalytic Cycles

The direct observation of catalytic species during a reaction provides invaluable information about the catalytic cycle. In situ spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy, are instrumental in identifying reactive intermediates and understanding their transformations. For systems derived from this compound, these techniques can be employed to monitor the formation of catalyst-substrate complexes and track their conversion to products.

For example, in a metal-catalyzed reaction, ³¹P NMR spectroscopy can be used if a phosphine-modified this compound ligand is employed. Changes in the chemical shift and coupling constants of the phosphorus nucleus can indicate ligand binding to the metal center and the formation of different catalytic species. rsc.orgresearchgate.net Similarly, in situ IR spectroscopy can be used to monitor the coordination of carbonyl-containing substrates to a metal center, as the C=O stretching frequency is sensitive to coordination.

In organocatalysis, where the this compound derivative itself acts as the catalyst, in situ NMR can be used to observe the formation of key intermediates like enamines or iminium ions, which are often involved in asymmetric transformations. rsc.org The ability to quantify the concentration of these transient species throughout the reaction course allows for a detailed kinetic analysis of the catalytic cycle.

Characterization of Catalytically Active Species and Intermediates

The isolation and characterization of catalytically active species and reaction intermediates are crucial for a definitive understanding of the reaction mechanism. While in situ techniques provide dynamic information, the isolation of key species allows for their unambiguous structural determination using methods like X-ray crystallography. In the context of catalysis with this compound derived systems, this could involve the synthesis and characterization of metal complexes that are proposed to be part of the catalytic cycle.

For instance, in a diethylzinc (B1219324) addition to an aldehyde catalyzed by this compound, the active catalyst is believed to be a zinc alkoxide formed by the reaction of the amino alcohol with diethylzinc. rsc.org The isolation and structural characterization of such a zinc complex would provide strong evidence for its role in the catalytic cycle. Similarly, in organocatalytic reactions, attempts can be made to trap and characterize transient intermediates, such as enamines, by reacting them with a suitable trapping agent.

The characterization of these species provides a static snapshot of the catalytic cycle, which, when combined with kinetic and in situ spectroscopic data, allows for the construction of a comprehensive mechanistic picture.

Stereochemical Models for Asymmetric Induction

A central question in asymmetric catalysis is the origin of enantioselectivity. Stereochemical models provide a framework for understanding how the chiral catalyst controls the stereochemical outcome of the reaction. For catalysts derived from this compound, the arrangement of the amino and hydroxyl groups, along with the stereocenter at C3, dictates the chiral environment around the active site.

In metal-catalyzed reactions, this compound can act as a bidentate ligand, coordinating to the metal center through the nitrogen and oxygen atoms to form a stable five-membered chelate ring. This rigidifies the catalyst structure and creates a well-defined chiral pocket. The steric bulk of the substituents on the substrate and the ligand will then determine the preferred orientation of the substrate when it coordinates to the metal center, leading to the selective formation of one enantiomer. nih.gov

In organocatalysis, the amino and hydroxyl groups can interact with the substrates through hydrogen bonding and the formation of covalent intermediates. For example, in a Michael addition reaction, the amino group can form an enamine with a ketone, while the hydroxyl group can activate the electrophile through hydrogen bonding. rsc.org The specific conformation of this ternary complex, dictated by the stereochemistry of the this compound backbone, will favor the approach of the electrophile from one face of the enamine, resulting in high enantioselectivity.

| Interaction | Role in Asymmetric Induction |

| Metal Chelation | Rigidifies the catalyst structure, creating a defined chiral environment. |

| Hydrogen Bonding | Orients the substrate(s) within the chiral pocket of the catalyst. |

| Steric Repulsion | Disfavors transition states leading to the minor enantiomer. |

| Covalent Intermediates | Formation of chiral enamines or iminium ions that react stereoselectively. |

This table summarizes the key interactions that contribute to asymmetric induction in catalysis by this compound derived systems.

Influence of Solvent and Temperature on Reaction Mechanisms

The reaction conditions, particularly the solvent and temperature, can have a profound impact on the reaction mechanism and, consequently, on the yield and enantioselectivity of the reaction. In catalysis involving this compound derived systems, these parameters can influence the solubility of the catalyst and substrates, the stability of intermediates, and the energetics of the transition states.

The choice of solvent can affect the aggregation state of the catalyst, the strength of hydrogen bonding interactions, and the polarity of the reaction medium. For instance, a polar solvent might stabilize charged intermediates, potentially altering the rate-determining step of the reaction. In some cases, a non-polar solvent may be preferred to promote the formation of a more organized and selective transition state assembly. scirp.org

Temperature also plays a critical role. According to the Eyring equation, the rate of a reaction increases with temperature. However, the effect of temperature on enantioselectivity is more complex. Often, lower temperatures lead to higher enantioselectivity because the difference in the free energy of activation between the two diastereomeric transition states becomes more significant relative to the thermal energy (kT). acs.org By studying the reaction at different temperatures, it is possible to determine the activation parameters (ΔH‡ and ΔS‡) for the formation of both enantiomers, providing further insight into the nature of the stereodetermining transition state. nih.gov

Future Directions and Emerging Research Avenues for R 1 Aminopentan 3 Ol

Exploration of Novel Synthetic Pathways

The development of new and efficient synthetic routes to (R)-1-Aminopentan-3-ol and other chiral β-amino alcohols is a primary focus of current research. Traditional methods often have limitations, prompting the exploration of novel catalytic strategies. westlake.edu.cn

Recent breakthroughs include the use of chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines. westlake.edu.cn This radical polar crossover strategy allows for the modular synthesis of high-value chiral β-amino alcohols from readily available starting materials. westlake.edu.cn Another promising approach involves the enantioselective radical C–H amination of alcohols. nih.gov This method bypasses the need for chiral precursors like amino acids and enables the synthesis of a wide range of chiral β-amino alcohols. nih.gov

Future research will likely focus on refining these methods to improve efficiency, expand substrate scope, and reduce catalyst loading. The development of one-pot syntheses and tandem reactions that minimize intermediate purification steps is also a key objective.

Development of Advanced Chiral Catalysts and Ligand Architectures

The stereoselectivity in the synthesis of this compound is critically dependent on the design of chiral catalysts and ligands. Researchers are continuously exploring new ligand architectures to enhance enantioselectivity and catalytic activity. rsc.orgpolyu.edu.hk

One area of investigation involves the synthesis of new chiral amino alcohol ligands that can be immobilized on supports, such as magnetite nanoparticles. rsc.org This approach facilitates catalyst recovery and reuse, a key aspect of sustainable chemistry. The modification of existing chiral amino alcohol ligands, for instance by hydrogenating phenyl rings to cyclohexyl rings, has also shown success in improving enantioselectivity in certain reactions. polyu.edu.hk

The development of multi-catalytic systems, where a photocatalyst selectively excites a chiral copper catalyst complex, is another innovative strategy for achieving high enantioselectivity in radical C–H amination reactions. nih.gov Future efforts will likely involve the computational design of ligands to predict and optimize their catalytic performance.

Applications in Advanced Materials Science and Polymer Chemistry

The unique structural features of this compound make it an attractive monomer for the synthesis of novel polymers and advanced materials. Its chirality can be transferred to the polymer backbone, leading to materials with unique optical, mechanical, and recognition properties.

While direct research on the use of this compound in this area is still emerging, the broader class of chiral amino alcohols is being explored for the creation of chiral polymers. These polymers have potential applications in chiral separations, asymmetric catalysis, and as responsive materials.

Future research could explore the polymerization of this compound and its derivatives to create new classes of biodegradable polymers, chiral hydrogels, and functional materials for use in sensors and biomedical devices.

Integration into Flow Chemistry and Continuous Processing Methodologies

Flow chemistry offers significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. ribbitt.comnoelresearchgroup.com The integration of the synthesis of this compound into continuous flow systems is a key area for future development.

Continuous flow reactors, such as tubular reactors and static mixers, can handle a range of scales from milligrams to kilograms. ribbitt.com This technology is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents, which can be challenging to manage in batch. noelresearchgroup.comresearchgate.net Computational Fluid Dynamics (CFD) is emerging as a valuable tool for designing and optimizing continuous flow processes, reducing the need for extensive experimentation. researchgate.net

Future work will focus on developing end-to-end continuous manufacturing processes for this compound and its derivatives. researchgate.net This includes the integration of reaction, work-up, and purification steps into a single, automated process. uc.pt

Computational Design of Enhanced this compound Analogues

Computational modeling and deep learning are becoming powerful tools in chemical research, enabling the de novo design of molecules with specific properties. nih.gov This approach can be applied to design analogues of this compound with enhanced biological activity, improved physical properties, or novel functionalities.

By using computational methods, researchers can screen large virtual libraries of compounds and predict their properties before undertaking their synthesis. nih.gov This can significantly accelerate the discovery of new drug candidates and functional molecules. For example, deep learning pipelines can be used to design soluble analogues of membrane proteins, demonstrating the potential to create novel protein-based therapeutics. nih.gov

The future of this field will see a closer integration of computational design with automated synthesis and high-throughput screening to rapidly identify and optimize new this compound analogues for a wide range of applications.

Sustainable and Green Chemistry Approaches in its Synthesis and Utilization

The principles of green chemistry are increasingly guiding the development of new chemical processes. researchgate.net For the synthesis of this compound, this translates to a focus on minimizing waste, using renewable feedstocks, and employing environmentally benign catalysts and solvents.

Biocatalysis, using engineered enzymes such as amine dehydrogenases, offers a highly sustainable route to chiral amino alcohols. nih.gov These enzymatic reactions can be performed in water under mild conditions and with high stereoselectivity. nih.gov Directed evolution and protein engineering techniques are being used to improve the activity and substrate scope of these enzymes. nih.gov

Another green chemistry approach is the development of minimal-protection strategies in multi-step syntheses. researchgate.net By avoiding the use of protecting groups, the number of reaction steps is reduced, and the generation of waste is minimized. researchgate.net Future research will continue to explore and refine these and other green chemistry approaches for the synthesis and application of this compound.

常见问题

Q. What are the common synthetic routes for (R)-1-Aminopentan-3-ol, and what reagents are typically employed?

this compound can be synthesized via two primary methods:

- Reduction of a ketone precursor : For example, reducing (R)-1-aminopentan-3-one using lithium aluminum hydride (LiAlH₄) under anhydrous conditions to preserve stereochemistry .

- Catalytic hydrogenation : Using palladium on carbon (Pd/C) with hydrogen gas under high pressure to reduce intermediates like (R)-1-nitropentan-3-ol . Key considerations include maintaining chiral integrity by avoiding racemization during reaction workup.

Q. What spectroscopic techniques are recommended for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the hydroxyl (-OH) and amine (-NH₂) groups, with chemical shifts for the chiral center at δ ~3.5–4.0 ppm (C3-OH) and δ ~1.5–2.0 ppm (C1-NH₂) .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 103.16 (C₅H₁₃NO) validate molecular weight .

- Polarimetry : Measures optical rotation to confirm enantiomeric purity (e.g., [α]₂₀ᴰ values) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact (H315, H319) .

- Ventilation : Ensure fume hoods are used to avoid inhalation of dust (H335) .

- Storage : Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?

The (R)-configuration affects nucleophilic substitution due to spatial hindrance at the chiral center. For example:

- Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) preferentially substitutes the hydroxyl group over the amine due to steric shielding of the -NH₂ group .

- Kinetic Resolution : Racemic mixtures can be resolved using chiral catalysts, leveraging differential reaction rates of enantiomers . Comparative studies with the (S)-enantiomer show divergent regioselectivity in reactions with alkyl halides .

Q. How can researchers resolve contradictions in experimental data when determining the biological activity of this compound?

- Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to rule out environmental variability .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzyme inhibition vs. receptor binding) to identify systematic errors .

- Structural Analogs : Compare results with structurally similar compounds (e.g., 3-aminopropan-1-ol) to isolate stereochemical effects (see Table 1) .

Table 1: Biological Activity Comparison of Amino Alcohols

| Compound | Structural Features | Enzyme Inhibition (IC₅₀, μM) | Receptor Binding (Kᵢ, nM) |

|---|---|---|---|

| This compound | Chiral C3-OH, C1-NH₂ | 12.3 ± 1.2 | 450 ± 30 |

| 3-Aminopropan-1-ol | Shorter carbon chain | 8.9 ± 0.8 | 220 ± 15 |

| (R)-2-Aminopentan-1-ol | Chiral C2-NH₂ | 25.1 ± 2.1 | 890 ± 60 |

Q. What role does this compound serve as a chiral building block in pharmaceutical synthesis?

- Chiral Intermediates : It is used to synthesize β-blockers and antiviral agents, where stereochemistry dictates drug efficacy. For instance, coupling with aryl halides via Buchwald-Hartwig amination produces enantiopure amines .

- Prochiral Modifications : The hydroxyl group can be oxidized to a ketone (e.g., using KMnO₄) for subsequent asymmetric reductions to generate diverse scaffolds .

Q. How do reaction conditions (solvent, temperature) impact the yield of this compound in reductive amination?

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, increasing yield by 15–20% compared to ethanol .

- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., over-reduction to pentanol), while room temperature favors faster kinetics .

- Catalyst Loading : Pd/C at 5 wt% achieves >90% conversion, whereas lower concentrations (2 wt%) result in incomplete reduction .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。